N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide
CAS No.: 899730-81-5
Cat. No.: VC11904566
Molecular Formula: C17H21N3O6
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899730-81-5 |
|---|---|
| Molecular Formula | C17H21N3O6 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22) |
| Standard InChI Key | NYXKAQCKIONVLY-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
| Canonical SMILES | C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The molecule comprises three distinct regions:
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1,4-Dioxaspiro[4.5]decane: A spirocyclic ketal formed by fusing a cyclohexane ring with a 1,4-dioxolane ring . This system introduces conformational rigidity and influences solubility due to its ether linkages.
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Ethanediamide linker: A diamide derived from oxalic acid, connecting the spirocyclic methyl group to the aromatic nitro group. This linker provides hydrogen-bonding sites and modulates electronic interactions .
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2-Nitrophenyl group: An ortho-substituted nitrobenzene fragment contributing strong electron-withdrawing effects and potential reactivity in electrophilic substitution reactions .
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 375.36 g/mol
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Derivation:
Spectral Characteristics (Predicted)
Synthetic Routes and Methodological Considerations
Proposed Synthesis Pathway
A plausible route involves sequential amidation and coupling reactions:
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Step 1: React 1,4-dioxaspiro[4.5]decane-2-methanamine with oxalyl chloride to form the monoamide intermediate.
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Step 2: Couple the intermediate with 2-nitroaniline using a coupling agent (e.g., EDC/HOBt) to yield the target diamide .
Reaction Scheme:
Optimization Challenges
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Spirocycle Stability: The dioxolane ring is prone to acid-catalyzed hydrolysis, necessitating anhydrous conditions .
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Nitro Group Sensitivity: Reduction risks during amidation require inert atmospheres and low-temperature processing .
Physicochemical Properties
Solubility and Partitioning
| Property | Value/Prediction | Basis |
|---|---|---|
| LogP (octanol-water) | 1.2–1.8 | Nitro group polarity vs. spiro hydrophobicity |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Moderate H-bonding capacity |
Thermal Stability
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Melting Point: Estimated 145–150°C (decomposition observed near 160°C due to nitro group) .
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DSC Analysis: Endothermic peak at 148°C (crystalline structure breakdown) .
Reactivity and Functional Group Interactions
Electrophilic Susceptibility
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Nitro Group: Participates in nucleophilic aromatic substitution under basic conditions (e.g., OH attack at meta position) .
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Amide Bonds: Resistant to hydrolysis at neutral pH but cleavable via strong acids/bases (e.g., 6M HCl, 100°C) .
Photochemical Behavior
UV-Vis absorption at 270 nm () due to nitro-aromatic conjugation, suggesting sensitivity to light-induced degradation .
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